molecular formula C27H45N3O6 B1671152 Elacytarabine CAS No. 188181-42-2

Elacytarabine

Numéro de catalogue B1671152
Numéro CAS: 188181-42-2
Poids moléculaire: 507.7 g/mol
Clé InChI: FLFGNMFWNBOBGE-FNNZEKJRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Elacytarabine is a fatty acid derivative of cytarabine, an approved cytotoxic cancer drug . It is designed to overcome the limitations of cytarabine, such as minimal uptake in solid tumors . Elacytarabine has shown considerable uptake in solid tumor cells and has the potential to treat solid tumors such as non-small cell lung cancer, malignant melanoma, and ovarian cancer .


Synthesis Analysis

Elacytarabine is a lipophilic 5’-elaidic acid ester of the deoxycytidine analog cytosine arabinoside (cytarabine; Ara-C) . It is synthesized to overcome cytarabine resistance related to decreased cellular uptake .


Molecular Structure Analysis

The molecular formula of Elacytarabine is C27H45N3O6 . It has a weight average of 507.672 and a monoisotopic mass of 507.330836181 . It has 4 defined stereocenters .


Chemical Reactions Analysis

As a prodrug, Elacytarabine is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase . It subsequently competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis . Compared to cytarabine, Elacytarabine shows increased cellular uptake and retention, resulting in increased activation by deoxycytidine kinase to cytarabine triphosphate, decreased deamination and deactivation by deoxycytidine deaminase, and increased inhibition of DNA synthesis .


Physical And Chemical Properties Analysis

Elacytarabine has a density of 1.2±0.1 g/cm3, a boiling point of 659.8±65.0 °C at 760 mmHg, and a flash point of 352.8±34.3 °C . It has 9 H bond acceptors, 4 H bond donors, and 19 freely rotating bonds .

Applications De Recherche Scientifique

Treatment of Acute Myeloid Leukemia (AML)

Elacytarabine, also known as CP-4055, is a lipid-conjugated derivative of the nucleoside analog cytarabine . It has been used in the treatment of Acute Myeloid Leukemia (AML). In preclinical and clinical studies, elacytarabine has demonstrated both safety and efficacy in AML, with noteworthy activity among the cytarabine-refractory AML population .

Overcoming Cytarabine Resistance

Elacytarabine was rationally designed to circumvent cytarabine resistance related to decreased cellular uptake . This is due to the ability of the lipophilic drug moiety to enter the cell without the requirement of specialized nuclear transport proteins, including the hENT1 .

Use in Phase III Clinical Trials

Elacytarabine has been used in a large, international, randomized clinical trial to investigate its efficacy versus the investigator’s choice of one of seven commonly used AML salvage regimens . These regimens include high-dose cytarabine, multiagent chemotherapy, hypomethylating agents, hydroxyurea, and supportive care .

Use in Combination Therapy

Elacytarabine is currently undergoing phase II clinical trial as second-course remission-induction therapy in combination with anthracycline .

Orphan Drug Designation

Elacytarabine was granted orphan drug designation status from the European Commission in 2007 and from the US FDA in 2008 . This designation is given to drugs that are intended for the treatment of rare diseases.

Fast-Track Approval Designation

The US FDA granted a fast-track approval designation to Elacytarabine in 2010 . This designation is designed to facilitate the development and expedite the review of drugs to treat serious conditions and fill an unmet medical need.

Mécanisme D'action

Target of Action

Elacytarabine is a fatty acid derivative of cytarabine, a cytotoxic cancer drug . The primary target of Elacytarabine is the DNA synthesis process in cancer cells . It competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis .

Mode of Action

Elacytarabine is a prodrug, which means it is converted into its active form inside the body . Specifically, it is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase . This active form then competes with cytidine for incorporation into DNA, which results in the inhibition of DNA synthesis . Compared to cytarabine, Elacytarabine shows increased cellular uptake and retention, resulting in increased activation by deoxycytidine kinase to cytarabine triphosphate .

Biochemical Pathways

Elacytarabine affects the DNA synthesis pathway in cancer cells . By competing with cytidine for incorporation into DNA, it inhibits DNA synthesis and disrupts the normal cell cycle . This leads to the death of cancer cells and prevents the growth and spread of the cancer .

Pharmacokinetics

Elacytarabine is metabolized to Ara-C, which is transformed intracellularly to active arabinosyl cytosine triphosphate (Ara-CTP) and inactive deaminated metabolite .

Result of Action

The result of Elacytarabine’s action is the inhibition of DNA synthesis in cancer cells, leading to cell death . This can help to slow the growth and spread of the cancer . Elacytarabine has shown considerable uptake in solid tumour cells and has the potential to treat solid tumours such as non-small cell lung cancer, malignant melanoma, and ovarian cancer .

Action Environment

Elacytarabine is designed to overcome the limitations of cytarabine, such as minimal uptake in solid tumours . It has been created with the intent of overcoming resistance mechanisms including reduced expression of the human equilibrative nucleoside transporter 1 (hENT1) required for cytarabine entry into cells, as well as increased activity of cytidine deaminase (CDA) which breaks down the active metabolite of cytarabine, ara-CTP . Therefore, the efficacy and stability of Elacytarabine can be influenced by these and potentially other environmental factors within the body .

Safety and Hazards

In preclinical and clinical studies, Elacytarabine has demonstrated both safety and efficacy in acute myeloid leukemia (AML), with noteworthy activity among the cytarabine-refractory AML population .

Propriétés

IUPAC Name

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)35-20-21-24(32)25(33)26(36-21)30-19-18-22(28)29-27(30)34/h9-10,18-19,21,24-26,32-33H,2-8,11-17,20H2,1H3,(H2,28,29,34)/b10-9+/t21-,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFGNMFWNBOBGE-FNNZEKJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031218
Record name Cytarabine-5′-elaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CP-4055 is the lipophilic 5'-elaidic acid ester of the deoxycytidine analog cytosine arabinoside (cytarabine; Ara-C) with potential antineoplastic activity. As a prodrug, CP-4055 is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase and subsequently competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis. Compared to cytarabine, CP-4055 shows increased cellular uptake and retention, resulting in increased activation by deoxycytidine kinase to cytarabine triphosphate, decreased deamination and deactivation by deoxycytidine deaminase, and increased inhibition of DNA synthesis. This agent also inhibits RNA synthesis, an effect not seen with cytarabine.
Record name Elacytarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05494
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Elacytarabine

CAS RN

101235-34-1, 188181-42-2
Record name 5'-Oleoyl cytarabine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101235341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elacytarabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188181422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elacytarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05494
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cytarabine-5′-elaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELACYTARABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA7WJG93AR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elacytarabine
Reactant of Route 2
Reactant of Route 2
Elacytarabine
Reactant of Route 3
Reactant of Route 3
Elacytarabine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Elacytarabine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Elacytarabine
Reactant of Route 6
Elacytarabine

Q & A

Q1: How does elacytarabine exert its anti-tumor activity?

A: Elacytarabine, a prodrug, is metabolized intracellularly into Ara-C triphosphate (Ara-CTP). Ara-CTP then competes with cytidine triphosphate for incorporation into DNA, ultimately inhibiting DNA synthesis and leading to cell death. [, , , ]

Q2: How does elacytarabine overcome the resistance mechanisms associated with cytarabine?

A: Elacytarabine's lipophilic nature allows it to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), a transporter protein often downregulated in cytarabine-resistant cells. [, , , ] Additionally, elacytarabine shows prolonged intracellular retention of Ara-CTP and reduced degradation by deoxycytidine deaminase, contributing to its enhanced activity compared to cytarabine. [, , ]

Q3: What is the molecular formula and weight of elacytarabine?

A: While the provided research papers do not explicitly state the molecular formula and weight, they mention that elacytarabine is a fatty acid derivative of cytarabine formed by esterification with elaidic acid. [, , , ] Based on this information, the molecular formula can be deduced as C26H43N3O7 and the molecular weight as 509.63 g/mol.

Q4: Is there any information available regarding the spectroscopic characterization of elacytarabine?

A4: The provided abstracts do not contain information on spectroscopic data for elacytarabine.

Q5: How does the pharmacokinetic profile of elacytarabine differ from cytarabine?

A: Elacytarabine exhibits a longer elimination half-life than cytarabine, leading to prolonged exposure of leukemic cells to the active metabolite Ara-CTP. [, ] Clinical studies observed a terminal elimination half-life of around 9 hours for elacytarabine compared to 0.1-0.2 hours for cytarabine. []

Q6: How does cholesterol level affect the pharmacokinetics of elacytarabine?

A: Pharmacokinetic modeling revealed that cholesterol levels influence the size of the compartment representing elacytarabine released from its liposomal formulation. [] This suggests that cholesterol may play a role in the distribution and release of elacytarabine from its carrier.

Q7: Is the expression level of hENT1 a reliable predictive biomarker for elacytarabine response?

A: While some studies suggested that hENT1 expression might influence cytarabine response, current data are insufficient to confirm its role as a predictive biomarker for elacytarabine efficacy. [, , ] A Phase II study concluded that hENT1 expression levels do not significantly predict the activity of elacytarabine. []

Q8: What are the known mechanisms of resistance to elacytarabine?

A: Research indicates that elacytarabine resistance can be induced in vitro, primarily through downregulation of deoxycytidine kinase (dCK), the enzyme responsible for converting elacytarabine to its active metabolite. [] This downregulation leads to decreased Ara-CTP accumulation and consequently, reduced efficacy.

Q9: What is the safety profile of elacytarabine?

A: Clinical trials have demonstrated that elacytarabine is generally well-tolerated. [, , ] The most frequently reported grade 3/4 adverse events include thrombocytopenia, febrile neutropenia, leukopenia, anemia, and neutropenia. [] Liver toxicity has been identified as dose-limiting in Phase I trials. []

Q10: What are the current strategies to improve the delivery and targeting of elacytarabine?

A: Elacytarabine is currently formulated as a liposomal formulation for intravenous administration. [] Further research is needed to explore alternative drug delivery systems and targeting strategies that could enhance its therapeutic index and potentially overcome the limitations observed in single-agent therapy.

Q11: What are the potential future directions for elacytarabine research?

A11: Future research could focus on:

  • Exploring the efficacy of elacytarabine in combination with other agents, such as daunorubicin, in preclinical and clinical settings. [, ]
  • Investigating the potential of elacytarabine in treating other hematologic malignancies and solid tumors. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.